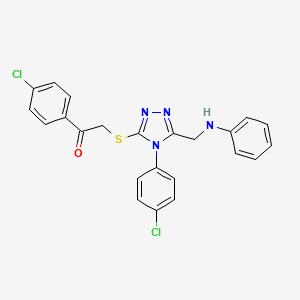
2,2,2-trichloro-1-N,1-N'-bis(3-nitrophenyl)ethane-1,1-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-N(1),N(1)-bis(3-nitrophenyl)-1,1-ethanediamine is a complex organic compound characterized by the presence of trichloro, nitrophenyl, and ethanediamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N(1),N(1)-bis(3-nitrophenyl)-1,1-ethanediamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,2,2-trichloroethanol with 3-nitroaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often involving automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloro-N(1),N(1)-bis(3-nitrophenyl)-1,1-ethanediamine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The trichloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
2,2,2-Trichloro-N(1),N(1)-bis(3-nitrophenyl)-1,1-ethanediamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2,2-trichloro-N(1),N(1)-bis(3-nitrophenyl)-1,1-ethanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trichloroethanol: Shares the trichloro group but lacks the nitrophenyl and ethanediamine groups.
3-Nitroaniline: Contains the nitrophenyl group but lacks the trichloro and ethanediamine groups.
N,N’-Bis(3-nitrophenyl)ethanediamine: Similar structure but without the trichloro group.
Propriétés
Numéro CAS |
39809-81-9 |
|---|---|
Formule moléculaire |
C14H11Cl3N4O4 |
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
2,2,2-trichloro-1-N,1-N'-bis(3-nitrophenyl)ethane-1,1-diamine |
InChI |
InChI=1S/C14H11Cl3N4O4/c15-14(16,17)13(18-9-3-1-5-11(7-9)20(22)23)19-10-4-2-6-12(8-10)21(24)25/h1-8,13,18-19H |
Clé InChI |
DJLVKUWYCSXXAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(C(Cl)(Cl)Cl)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-Tert-butylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12010615.png)
![N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12010617.png)
![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12010622.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12010646.png)
![1-[2-(4-Methylphenyl)-2-oxoethyl]-2-(2-pyridinyl)pyridinium bromide](/img/structure/B12010653.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12010661.png)
![N-[4-(5-formyl-2-furyl)phenyl]acetamide](/img/structure/B12010678.png)


![3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid](/img/structure/B12010709.png)
